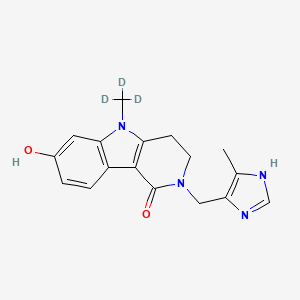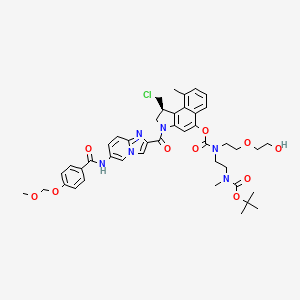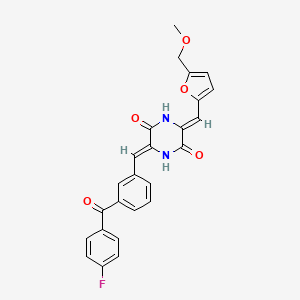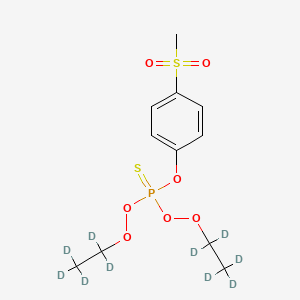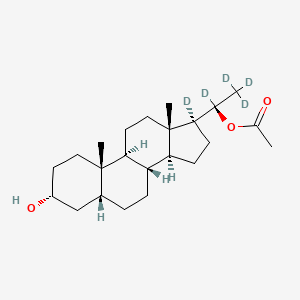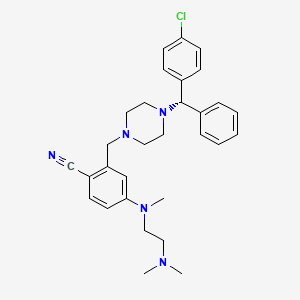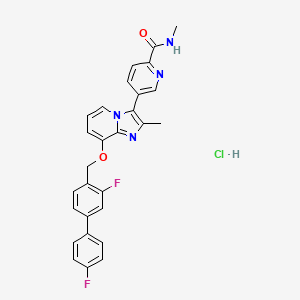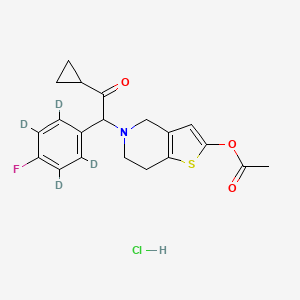
Iyptngytr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iyptngytr is a deamidation-sensitive peptide derived from Trastuzumab, a monoclonal antibody used in cancer treatment. This compound is primarily utilized for monitoring the metabolism of Trastuzumab in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iyptngytr is synthesized through the deamidation of Trastuzumab. The process involves subjecting Trastuzumab to various stress conditions such as pH changes, heat, and oxidative stress. The intact monoclonal antibody samples are digested with trypsin at 37°C for 4 hours following reduction, alkylation, and buffer exchange steps .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of Trastuzumab followed by controlled deamidation processes. The peptide is then isolated and purified using techniques such as liquid chromatography and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
Iyptngytr undergoes deamidation reactions, which involve the conversion of asparagine residues to aspartic acid or iso-aspartic acid. This reaction can occur both in vitro and in vivo .
Common Reagents and Conditions
The deamidation of this compound is facilitated by reagents such as trypsin and specific buffer solutions. The reaction conditions include controlled pH, temperature, and oxidative environments .
Major Products Formed
The major products formed from the deamidation of this compound are aspartic acid and iso-aspartic acid derivatives. These products are used to monitor the metabolic pathways of Trastuzumab .
Aplicaciones Científicas De Investigación
Iyptngytr has several scientific research applications, including:
Chemistry: Used as a marker for studying the stability and degradation of monoclonal antibodies.
Biology: Helps in understanding the metabolic pathways of therapeutic antibodies.
Medicine: Utilized in pharmacokinetic studies to monitor the in vivo metabolism of Trastuzumab.
Industry: Employed in the quality control of biopharmaceutical products .
Mecanismo De Acción
Iyptngytr exerts its effects through the deamidation of asparagine residues in Trastuzumab. This process alters the structure and function of the antibody, allowing researchers to monitor its metabolic pathways. The molecular targets involved in this mechanism include the complementarity-determining regions of Trastuzumab .
Comparación Con Compuestos Similares
Similar Compounds
IYPTDGYTR: Another deamidation product of Trastuzumab.
IYPTisoDGYTR: An iso-aspartic acid isomer formed during deamidation.
Uniqueness
Iyptngytr is unique due to its specific role in monitoring the metabolism of Trastuzumab. Unlike other deamidation products, this compound provides a precise marker for studying the stability and degradation of therapeutic antibodies .
Propiedades
Fórmula molecular |
C49H73N13O15 |
|---|---|
Peso molecular |
1084.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C49H73N13O15/c1-5-24(2)38(51)44(72)59-34(21-28-12-16-30(66)17-13-28)47(75)62-19-7-9-35(62)43(71)61-40(26(4)64)46(74)58-33(22-36(50)67)41(69)55-23-37(68)56-32(20-27-10-14-29(65)15-11-27)42(70)60-39(25(3)63)45(73)57-31(48(76)77)8-6-18-54-49(52)53/h10-17,24-26,31-35,38-40,63-66H,5-9,18-23,51H2,1-4H3,(H2,50,67)(H,55,69)(H,56,68)(H,57,73)(H,58,74)(H,59,72)(H,60,70)(H,61,71)(H,76,77)(H4,52,53,54)/t24-,25+,26+,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1 |
Clave InChI |
WQWLVFWIZHYUJC-ROJRYPEQSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


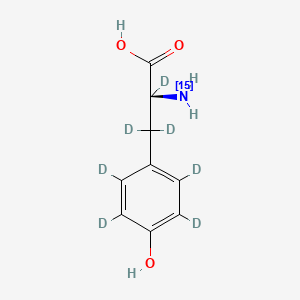
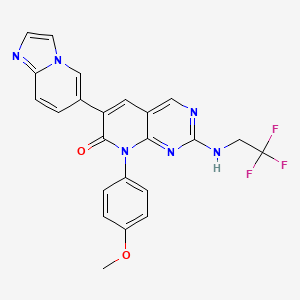
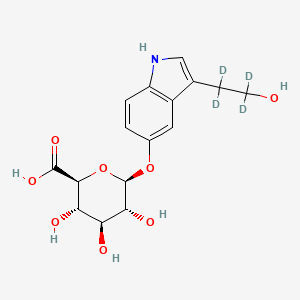
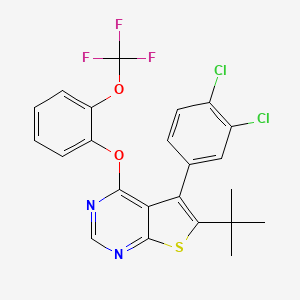
![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
